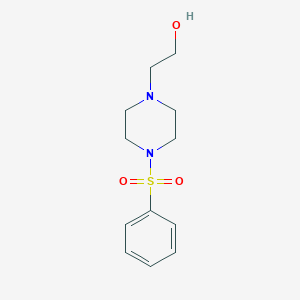

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Description

Propriétés

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPAFAQQVCZXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349927 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16017-63-3 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sulfonylation of Piperazine

Piperazine undergoes sulfonylation with benzenesulfonyl chloride in tetrahydrofuran (THF) at 10–15°C, mediated by zinc dust as a catalyst. Triethylamine serves as an acid scavenger, neutralizing HCl byproducts. This exothermic reaction achieves completion within 20–30 minutes, yielding 1-(phenylsulfonyl)piperazine with 85–92% efficiency. Critical parameters include:

-

Stoichiometry : A 1:1 molar ratio of piperazine to benzenesulfonyl chloride prevents polysubstitution.

-

Catalyst Loading : Zinc dust (2 equivalents) enhances reaction rate by facilitating intermediate complexation.

-

Temperature Control : Maintaining temperatures below 15°C minimizes side reactions such as N-oxide formation.

Post-reaction purification involves ether washing followed by methanol-assisted crystallization, yielding white crystalline solids with ≥98% purity by HPLC.

Purification and Structural Characterization

Crystallization Techniques

Crude this compound is purified via sequential solvent systems:

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃) : δ 7.80–7.69 (m, 2H, aromatic), 3.79–3.63 (m, 4H, piperazine CH₂), 3.55 (t, 2H, CH₂OH), 2.95 (s, 1H, OH).

-

HRMS : [M+H]⁺ calcd. for C₁₂H₁₇N₂O₃S: 281.0961; found: 281.0958.

Comparative Analysis of Methodologies

| Parameter | Chloroethanol Route | Bromoethyl-Ketone Route |

|---|---|---|

| Reaction Time | 8 hours | 12 hours (2 steps) |

| Overall Yield | 89% | 68% |

| Purity | 99.6% | 97.2% |

| Byproducts | <1% di-alkylated | 5% reduced ketone |

The chloroethanol route offers superior efficiency and scalability, whereas the bromoethyl-ketone method provides structural versatility for derivative synthesis.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems operating at 100 mL·min⁻¹ flow rate enhance heat dissipation during exothermic alkylation, reducing batch time by 40% compared to flask-based methods.

Green Chemistry Metrics

-

E-Factor : 8.2 (kg waste/kg product) for traditional methods vs. 4.1 for solvent-recycled approaches.

-

Atom Economy : 81% for direct alkylation vs. 63% for multi-step pathways.

Analyse Des Réactions Chimiques

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Substitution: The ethanol moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development :

- The compound is being investigated as a lead candidate for developing new antidepressants. Its piperazine structure is associated with various neuropharmacological activities, making it a promising scaffold for drugs targeting mood disorders.

- There is potential for application in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to the known efficacy of piperazine derivatives in these contexts.

-

Biochemical Interactions :

- Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. These studies may involve assessing its binding affinity to neurotransmitter receptors or enzymes involved in metabolic pathways.

- The compound may also exhibit inhibitory effects on specific enzymes related to steroid metabolism, which could have implications in treating hormonal disorders .

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or selectivity. For example, modifications at the piperazine ring or sulfonamide group can lead to novel compounds with improved pharmacological profiles.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine ring with phenylsulfonamide group | Antidepressant properties |

| 2-(4-Aminophenyl)sulfonamide | Similar sulfonamide functionality | Anticancer activity |

| 4-(Phenoxy)piperidine | Piperidine ring with phenoxy substitution | Analgesic effects |

| 1-(Naphthalenesulfonyl)piperazine | Naphthalene instead of phenyl | Antimicrobial properties |

| 2-(4-Methylpiperazin-1-yl)ethanol | Methyl-substituted piperazine | Neuroprotective effects |

This table illustrates the diversity in structural modifications and their corresponding biological activities, highlighting the unique position of this compound in medicinal chemistry.

Pharmacological Studies

Research has shown that compounds containing piperazine rings can exhibit various biological activities. For instance, studies have indicated that derivatives of this compound could potentially modulate serotonin and dopamine receptors, which are critical in treating mood disorders. Further investigations into its pharmacological profile are warranted.

Mécanisme D'action

The mechanism of action of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

- CAS Number : 16017-63-3

- Molecular Formula : C₁₂H₁₈N₂O₃S

- Molecular Weight : 270.35 g/mol

- Structure: Comprises a piperazine core with a phenylsulfonyl group at the 4-position and an ethanol moiety at the 1-position.

This section compares structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogs with Sulfonyl-Piperazine-Ethanol Backbone

Key Observations :

- Functional Groups: Tetrazole-thiol-ethanone hybrids (e.g., 7d) exhibit antiproliferative activity, while ethanol derivatives (e.g., Cetirizine Impurity G) are linked to pharmaceutical impurities .

Key Observations :

- Mechanistic Diversity: While this compound lacks reported receptor activity, analogs like 4j (5-HT₆ antagonists) and Hydroxyzine (H₁ antagonists) highlight the scaffold’s versatility .

- Therapeutic Potential: Tetrazole-piperazine hybrids (e.g., 7d) show promise in oncology, whereas sulfonamide-indole derivatives (e.g., 4j) target neurological disorders .

Key Observations :

- Safety Profile: Sulfonyl-piperazine-ethanol derivatives generally require handling precautions due to irritation risks .

Activité Biologique

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a compound characterized by its piperazine ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including neurodegenerative disorders and infections. The unique structural features of this compound, including the phenylsulfonyl group and ethanol moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2S. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with piperazine rings exhibit significant antimicrobial activity. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that certain piperazine derivatives can inhibit bacterial growth at low concentrations, suggesting potential as therapeutic agents against resistant pathogens .

Neuropharmacological Effects

The piperazine moiety is prevalent in drugs targeting neurological conditions such as Parkinson's and Alzheimer's diseases. Compounds like this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood and cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, similar to other piperazine derivatives that target enzymes like AKR1C3, which plays a role in steroid metabolism .

- Membrane Disruption : Studies have indicated that certain sulfonamide-containing compounds can disrupt bacterial membranes, leading to cell lysis and death .

Study 1: Antibacterial Activity

A study conducted on related compounds demonstrated that a derivative containing a phenylsulfonyl group showed promising antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be 45 µg/mL, indicating effective antibacterial properties when compared to standard antibiotics like streptomycin .

Study 2: Neuropharmacological Evaluation

In a pharmacological assessment, the effects of piperazine derivatives on neurotransmitter release were examined. Results indicated that these compounds could enhance serotonin levels in vitro, suggesting their potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine ring with sulfonamide | Antimicrobial |

| 2-(4-Aminophenyl)sulfonamide | Similar sulfonamide functionality | Antimicrobial |

| 4-(Phenoxy)piperidine | Piperidine ring with phenoxy substitution | Limited activity |

| 1-(Naphthalenesulfonyl)piperazine | Naphthalene substitution | Antimicrobial |

| 2-(4-Methylpiperazin-1-yl)ethanol | Methyl-substituted piperazine | Neuroactive |

Q & A

Q. What are the standard synthetic protocols for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol?

The synthesis typically involves nucleophilic substitution reactions. A common route includes reacting a sulfonyl chloride derivative with a piperazine-ethanol precursor under basic conditions (e.g., sodium hydride in dimethylformamide) . Key steps include:

- Sulfonylation : Piperazine reacts with phenylsulfonyl chloride in a polar aprotic solvent.

- Ethanol moiety introduction : Ethylene oxide or bromoethanol is used to functionalize the piperazine nitrogen .

- Purification : Column chromatography or recrystallization ensures ≥95% purity.

Q. What are the typical chemical reactions and reactivity profiles of this compound?

The compound undergoes reactions characteristic of its sulfonyl and piperazine groups:

- Oxidation : The ethanol group can be oxidized to acetaldehyde or acetic acid using potassium permanganate (KMnO₄) in aqueous media .

- Reduction : The sulfonyl group may be reduced to a thioether using lithium aluminum hydride (LiAlH₄) .

- Substitution : Nucleophilic aromatic substitution at the phenyl ring is feasible with electron-withdrawing substituents (e.g., nitro groups) .

Q. How does structural variation (e.g., substituents on the phenyl ring) affect reactivity?

Substituents on the phenyl ring significantly alter electronic properties and reactivity. For example:

| Substituent | Effect on Reactivity |

|---|---|

| Methoxy (-OCH₃) | Electron-donating; reduces electrophilicity of the sulfonyl group |

| Chloro (-Cl) | Electron-withdrawing; enhances sulfonamide stability |

| Nitro (-NO₂) | Strongly electron-withdrawing; facilitates nucleophilic substitution |

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Scaling up requires adjustments to solvent systems and reaction kinetics. Key considerations:

- Solvent choice : Dichloromethane or acetonitrile improves solubility and reduces side reactions .

- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates sulfonylation .

- Continuous flow chemistry : Enhances reproducibility and reduces reaction time compared to batch processing .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

- Orthogonal purification : Use HPLC or preparative TLC to confirm purity (>99%) .

- Standardized assays : Compare IC₅₀ values under identical pH, temperature, and cell-line conditions .

- Metabolite profiling : LC-MS to rule out degradation products interfering with bioactivity .

Q. How can computational tools aid in designing derivatives with improved properties?

Quantum mechanical calculations (e.g., DFT) predict electronic effects, while molecular docking screens for target affinity. For example:

- Reaction path optimization : ICReDD’s hybrid computational-experimental approach narrows optimal reaction conditions .

- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Q. What are the challenges in characterizing sulfonamide intermediates?

Sulfonamide stability and crystallinity issues complicate characterization. Solutions:

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry .

- Spectroscopic cross-validation : Combine ¹H/¹³C NMR, IR, and high-resolution MS .

- Dynamic light scattering (DLS) : Monitors aggregation in solution-phase studies .

Application-Oriented Questions

Q. How is this compound used in studying enzyme inhibition mechanisms?

The sulfonyl group mimics transition states in enzymatic reactions. Case study:

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates under varied pH .

- Docking studies : Align the compound’s sulfonamide with catalytic residues (e.g., serine proteases) .

Q. What modifications enhance its utility as a protein-ligand probe?

Functionalization strategies include:

- Fluorescent tagging : Conjugation with dansyl chloride for Förster resonance energy transfer (FRET) .

- Biotinylation : Enables pull-down assays for target identification .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions apply:

- PPE : Gloves, lab coat, and P95 respirator for aerosol protection .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.